"synthesis and properties of 2-Chloro-5-methoxyisonicotinic acid"
"synthesis and properties of 2-Chloro-5-methoxyisonicotinic acid"
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-methoxyisonicotinic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxyisonicotinic acid (IUPAC Name: 2-chloro-5-methoxypyridine-4-carboxylic acid), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details a proposed, scientifically robust synthetic pathway, outlines its key physicochemical and spectroscopic properties, discusses its chemical reactivity and potential applications, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and utilization of novel pyridine-based scaffolds.
Introduction and Strategic Importance
2-Chloro-5-methoxyisonicotinic acid is a substituted pyridine derivative that embodies a versatile chemical scaffold. The pyridine ring is a privileged structure in drug discovery, and its functionalization with a chloro group at the 2-position, a methoxy group at the 5-position, and a carboxylic acid at the 4-position creates a molecule with multiple reactive handles. The chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methoxy group modulates the electronic properties and lipophilicity of the ring system.
These structural features make it a valuable building block for constructing more complex molecules, particularly in the search for new therapeutic agents. Analogous chlorinated nicotinic and isonicotinic acid derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory drugs and herbicides.[1][2][3] This guide provides the necessary technical details to enable its synthesis and effective use in research and development settings.
Synthesis Methodology
While specific literature detailing a full experimental synthesis of 2-Chloro-5-methoxyisonicotinic acid is sparse, a robust and logical pathway can be devised based on well-established pyridine chemistry. The most field-proven approach involves the chlorination of the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form), a standard transformation in heterocyclic chemistry.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the C-Cl bond, identifying the 2-hydroxy (2-pyridone) analogue as the immediate precursor. This precursor, 2-hydroxy-5-methoxyisonicotinic acid, is a more accessible starting material or can be synthesized from simpler precursors.
Caption: Retrosynthesis of the target compound.
Synthetic Workflow
The forward synthesis, therefore, involves the direct chlorination of 2-hydroxy-5-methoxyisonicotinic acid. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess to serve as both reagent and solvent. The addition of phosphorus pentachloride (PCl₅) can sometimes facilitate the reaction with less reactive pyridones.
Caption: Proposed workflow for the synthesis.
Detailed Experimental Protocol (Representative)
This protocol describes a representative procedure based on standard methods for converting 2-pyridones to 2-chloropyridines.[4]
Step 1: Chlorination of 2-Hydroxy-5-methoxyisonicotinic acid
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Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-hydroxy-5-methoxyisonicotinic acid (1.0 eq).
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Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature under a nitrogen atmosphere. The mixture may be stirred as a slurry.
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Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by TLC or LC-MS by periodically taking aliquots, quenching them carefully with ice water, and extracting with ethyl acetate.
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Causality Insight: Refluxing in POCl₃ provides the necessary thermal energy to drive the conversion of the pyridone to the chloropyridine. The large excess of POCl₃ ensures the reaction goes to completion and acts as the solvent.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
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pH Adjustment: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. The product may precipitate as a solid.
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Extraction & Isolation: If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
The physical and analytical data for 2-Chloro-5-methoxyisonicotinic acid are summarized below.
Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-5-methoxypyridine-4-carboxylic acid | [5] |
| CAS Number | 1060801-70-8 | [6] |
| Molecular Formula | C₇H₆ClNO₃ | [5][6] |
| Molecular Weight | 187.58 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | Min. 95% (as commercially available) | [6] |
| XlogP (predicted) | 1.3 | [5] |
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~13.5 (s, 1H, -COOH): A broad singlet for the acidic proton.
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δ ~8.2 (s, 1H, Ar-H): Singlet corresponding to the proton at the 6-position.
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δ ~7.5 (s, 1H, Ar-H): Singlet corresponding to the proton at the 3-position.
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δ ~3.9 (s, 3H, -OCH₃): Singlet for the methoxy group protons.
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¹³C NMR (101 MHz, DMSO-d₆):
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δ ~165 (-COOH), ~155 (C-O), ~150 (C-Cl), ~148 (Ar-CH), ~120 (Ar-C), ~110 (Ar-CH), ~56 (-OCH₃).
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IR Spectroscopy (KBr, cm⁻¹):
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~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1580, 1450 (C=C, C=N ring stretch), ~1250 (C-O stretch), ~780 (C-Cl stretch).
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Mass Spectrometry (ESI-MS):
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m/z: [M-H]⁻ calculated for C₇H₅ClNO₃⁻: 185.99.[5] The spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁻ and M⁻+2 peaks in an approximate 3:1 ratio).
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Reactivity and Applications
The utility of 2-Chloro-5-methoxyisonicotinic acid as a research chemical stems from the distinct reactivity of its functional groups.
Caption: Functional group reactivity map.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chloro substituent at the 2-position towards SNAr. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular diversity.
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Carboxylic Acid Derivatization: The carboxyl group is a versatile handle for standard transformations. It can be readily converted to amides using coupling reagents (e.g., HATU, EDC), esters via Fischer esterification, or reduced to a primary alcohol using reducing agents like borane (BH₃).
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Applications in Drug Discovery: This molecule is an ideal starting point for generating libraries of compounds for screening. Its core structure is found in molecules designed to interact with various biological targets. For instance, related 2-chloro-5-substituted pyridine analogs have been explored as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[2]
Safety and Handling
As a laboratory chemical, 2-Chloro-5-methoxyisonicotinic acid should be handled with appropriate care, following standard safety protocols.
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Hazard Identification: Based on data from structurally similar compounds, this acid is expected to be an irritant.[7]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.
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Handling and Storage:
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First Aid Measures:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
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Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]
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Inhalation: Remove to fresh air. If breathing is difficult, get medical attention.[7]
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References
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PubChem. 2-chloro-5-methoxyisonicotinic acid. National Center for Biotechnology Information. [Link]
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Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. [Link]
- Lonza AG. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.
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Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Shanghai WuXi AppTec New Drug Development Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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PubChem. 2-Chloro-5-methylnicotinic acid. National Center for Biotechnology Information. [Link]
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Shanghai WuXi AppTec New Drug Development Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka | Patsnap. [Link]
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PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. [Link]
- Lonza Ltd. (2000). Process for the production of 2-chloro-5-chloromethyl-pyridine.
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]
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Appretech Scientific Limited. 2-chloro-4-methoxypyrimidine-5-carboxylic acid. [Link]
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SpectraBase. 2-CHLORO-5-METHYL-MUCONIC-ACID. [Link]
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Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
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NIST. 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. [Link]
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